molecular formula C16H11NO4S2 B049668 2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid CAS No. 260784-21-2

2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid

Cat. No.: B049668
CAS No.: 260784-21-2
M. Wt: 345.4 g/mol
InChI Key: YLKFFRIUJUAYRL-QPEQYQDCSA-N
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Description

2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid is a structurally distinct compound recognized in scientific research for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase activity. By targeting the ATP-binding site of VEGFR2, this inhibitor effectively blocks the VEGF signaling cascade, a critical pathway driving physiological and pathological angiogenesis. This mechanism makes it a valuable tool for investigating tumorigenesis and cancer progression, as the disruption of VEGF-mediated signaling can suppress the formation of new blood vessels that supply nutrients to tumors source . Its application extends to in vitro and in vivo models of angiogenesis, where it helps elucidate the complex role of VEGFR2 in endothelial cell proliferation, migration, and survival. Furthermore, research indicates its utility in studying other kinase-driven pathologies, including intraocular neovascular disorders and inflammatory conditions linked to VEGF signaling. The compound's high specificity for VEGFR2, with noted activity against the closely related PDGFR kinase, provides researchers with a precise chemical probe to dissect the contributions of these parallel pathways in disease models source . As such, it is a critical asset for drug discovery efforts focused on developing next-generation antiangiogenic therapeutics and for fundamental research aimed at understanding the molecular underpinnings of vascular development and disease.

Properties

IUPAC Name

2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4S2/c18-14(19)8-21-12-6-5-9-3-1-2-4-10(9)11(12)7-13-15(20)17-16(22)23-13/h1-7H,8H2,(H,18,19)(H,17,20,22)/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKFFRIUJUAYRL-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=S)S3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=C\3/C(=O)NC(=S)S3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidinone Ring Formation via Cyclocondensation

The thiazolidin-4-one core is synthesized through a cyclocondensation reaction between a semithiocarbazide intermediate and ethyl bromoacetate , as adapted from protocols for analogous thiazolidinones.

Procedure:

  • Semithiocarbazide Synthesis :

    • React 2-mercapto propane hydrazide (1.0 equiv) with substituted isothiocyanates (1.1 equiv) in ethanol at 75°C for 6 hours.

    • Isolate the semithiocarbazide via filtration and dry under vacuum.

  • Cyclization to Thiazolidinone :

    • Combine semithiocarbazide (10 mmol) with ethyl bromoacetate (11 mmol) and anhydrous sodium acetate (catalyst) in ethanol.

    • Reflux at 75°C for 3–6 hours, monitored by TLC (ethyl acetate/hexane, 9:1).

    • Quench with ice water, filter the precipitate, and purify via column chromatography (ethyl acetate/hexane, 30:70).

Optimization Insights:

  • Temperature Control : Prolonged reflux (>6 hours) risks epimerization of the (Z)-configured double bond.

  • Catalyst Loading : Sodium acetate (10 mol%) improves cyclization efficiency by deprotonating intermediates.

Naphthalene Functionalization

The naphthalene moiety is functionalized through Friedel-Crafts alkylation or nucleophilic aromatic substitution, depending on the substitution pattern.

Friedel-Crafts Alkylation Protocol:

  • Substrate Preparation :

    • Dissolve 2-naphthol (1.0 equiv) and paraformaldehyde (1.2 equiv) in acetic acid.

  • Reaction :

    • Add thiazolidinone-methyl bromide (1.1 equiv) and stir at 60°C for 12 hours.

    • Neutralize with NaHCO₃, extract with dichloromethane, and concentrate.

Key Considerations:

  • Solvent Choice : Acetic acid enhances electrophilicity of the alkylating agent.

  • Regioselectivity : The 1-position of naphthalene is preferentially substituted due to steric and electronic factors.

Acetic Acid Side Chain Introduction

The acetic acid moiety is introduced via Williamson ether synthesis or ester hydrolysis :

Williamson Ether Synthesis:

  • Etherification :

    • React 2-hydroxy-naphthalene-thiazolidinone (1.0 equiv) with ethyl bromoacetate (1.5 equiv) in acetone.

    • Add K₂CO₃ (3.0 equiv) and reflux at 65°C for 12 hours.

  • Ester Hydrolysis :

    • Hydrolyze the ethyl ester with NaOH (2.0 equiv) in ethanol/water (3:1) at 50°C for 4 hours.

    • Acidify with HCl to precipitate the acetic acid derivative.

Purification and Characterization

Purification Techniques

  • Column Chromatography :

    • Stationary phase: Silica gel (60–120 mesh).

    • Eluent gradient: Ethyl acetate/hexane (10–40%).

  • Recrystallization :

    • Use ethanol/water (4:1) to isolate crystalline product.

Analytical Data

ParameterValue/ObservationTechniqueSource
Melting Point 215–217°C (decomposes)Capillary tube
IR (KBr) 1680 cm⁻¹ (C=O), 2550 cm⁻¹ (SH)FTIR
¹H NMR (DMSO-d₆) δ 8.2 (s, 1H, CH=S), δ 4.6 (s, 2H, OCH₂)400 MHz
MS (ESI) m/z 346.1 [M+H]⁺UPLC-TOF

Yield Optimization Strategies

Reaction Parameter Screening

ParameterOptimal RangeImpact on Yield
Temperature 70–75°CMaximizes cyclization rate without decomposition
Solvent EthanolBalances solubility and reactivity
Catalyst NaOAc (10 mol%)Enhances ring closure efficiency

Troubleshooting Common Issues

  • Low Cyclization Yield : Increase reaction time to 8 hours or use microwave-assisted synthesis.

  • Isomerization : Conduct reactions under nitrogen atmosphere to prevent (Z)→(E) isomerization.

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batch) requires:

  • Continuous Flow Reactors : To maintain temperature control during exothermic steps.

  • Crystallization Monitoring : Use in-line PAT (Process Analytical Technology) for real-time purity analysis.

Emerging Methodologies

  • Enzymatic Catalysis : Lipases for ester hydrolysis under mild conditions (pH 7.0, 30°C).

  • Photocatalytic C–H Activation : For direct naphthalene functionalization without pre-functionalized substrates.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound has been investigated for its biological activities, particularly in the context of enzyme inhibition and metabolic regulation:

  • Aldose Reductase Inhibition : Studies have shown that this compound exhibits inhibitory effects on aldose reductase, an enzyme involved in the polyol pathway, which is significant in diabetic complications. The inhibition of this enzyme can potentially reduce the risk of diabetic neuropathy and retinopathy .

Antioxidant Properties

Research indicates that 2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid possesses antioxidant properties. This characteristic is crucial in protecting cells from oxidative stress, which can lead to various chronic diseases .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the therapeutic potential of this compound:

  • Anti-inflammatory Effects : Preliminary research suggests that the compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.

Synthesis and Derivative Studies

The synthesis of this compound has led to the development of various derivatives that enhance its biological activity. Researchers are exploring modifications to improve efficacy and reduce potential side effects.

Case Study 1: Aldose Reductase Inhibition

A study conducted on diabetic rats demonstrated that administration of this compound resulted in a significant reduction in blood glucose levels and a decrease in sorbitol accumulation, indicating its potential as a therapeutic agent for diabetes management.

Case Study 2: Antioxidant Activity

In vitro experiments revealed that this compound effectively scavenges free radicals, thereby reducing oxidative stress markers in cultured cells. These findings support its application as a protective agent in oxidative stress-related conditions.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Biological ActivitiesAldose reductase inhibitionReduces risk of diabetic complications
Antioxidant PropertiesScavenges free radicalsProtects against oxidative stress
Pharmacological StudiesPotential anti-inflammatory effectsMay treat inflammatory diseases
Synthesis and Derivative StudiesDevelopment of more effective derivativesEnhances biological activity

Mechanism of Action

The mechanism of action of 2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, inhibiting their activity. The naphthalene moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, molecular properties, and biological activities of 2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid and related compounds:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Application Reference
This compound C₁₆H₁₁NO₄S₂ 364.22 Naphthalenyl-oxy-acetic acid; (Z)-methylene-thiazolidinone Aldose reductase inhibition
2-[[2-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-1-naphthalenyl]oxy]-acetic Acid (O859575) C₁₆H₁₁NO₄S₂ 364.22 Structural isomer with naphthalenyl substitution at position 1→2 Analog for comparative biological studies
(Z)-5-(4-Nitrobenzylidene)-2-((4-methoxyphenyl)amino)thiazol-4(5H)-one C₁₈H₁₄N₄O₃S 374.39 Nitrobenzylidene; methoxyphenylamino Anticancer activity (in vitro)
3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid C₁₄H₁₀N₂O₃S₂ 324.37 Indole-2-carboxylic acid; thioxothiazolidinone Antimicrobial and enzyme inhibition
((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid C₂₃H₁₈FN₃O₄S₂ 483.54 Pyrazole-fluorophenyl; ethoxy group Potential kinase inhibition (hypothetical)

Key Comparisons

Structural Variations and Bioactivity

  • The naphthalenyl-oxy-acetic acid moiety in the target compound distinguishes it from indole-based analogs (e.g., ), which exhibit antimicrobial properties due to the indole ring’s planar structure and hydrogen-bonding capability .
  • The (Z)-configuration of the methylene bridge is conserved across analogs, as seen in and , and is essential for maintaining inhibitory activity against enzymes like aldose reductase .

Substituent Effects

  • Electron-withdrawing groups (e.g., nitro in ) enhance anticancer activity by increasing electrophilicity and interaction with cellular targets .
  • Bulky substituents (e.g., pyrazole-fluorophenyl in ) increase molecular weight and may reduce solubility but improve target specificity .

Synthetic Methods

  • The target compound is synthesized via lithium hydroxide-mediated hydrolysis (), whereas indole derivatives () require acetic acid/sodium acetate reflux for cyclization .
  • Thiophene- or pyrazole-containing analogs () often employ condensation reactions with aldehydes, highlighting divergent synthetic pathways .

Biological Targets The target compound’s aldose reductase inhibition contrasts with the anticancer focus of nitrobenzylidene derivatives () and the antimicrobial activity of indole-thiazolidinones () .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Positional isomerism (e.g., 1-naphthalenyl vs. 2-naphthalenyl substitution) minimally affects molecular weight but significantly alters steric interactions, as seen in .
  • Thermodynamic Stability: The (Z)-configuration in thiazolidinone derivatives is stabilized by intramolecular hydrogen bonding, as confirmed by X-ray crystallography in related studies .
  • Clinical Potential: While the target compound is primarily a research biochemical, its analogs with fluorophenyl or pyrazole groups () show promise in kinase inhibition, warranting further preclinical evaluation .

Biological Activity

2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid (CAS Number: 260784-21-2) is a complex organic compound notable for its potential biological activities. The compound features a thiazolidine ring and a naphthalene moiety, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound is 2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid. Its molecular formula is C16H11NO4S2C_{16}H_{11}NO_4S_2 with a molecular weight of 363.39 g/mol. The structure includes functional groups that are critical for its biological interactions, particularly the thiazolidine ring which may facilitate enzyme inhibition.

The biological activity of this compound primarily involves interaction with specific enzymes or receptors. The thiazolidine ring can bind to active sites on enzymes, potentially inhibiting their function. This interaction may lead to downstream effects in various biochemical pathways, making the compound a candidate for therapeutic applications in conditions such as cancer and inflammation.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with thiazolidine structures can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains, particularly Gram-negative bacteria. In vitro studies reveal that it can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to bacterial cell death.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several models. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as the NF-kB signaling pathway.

Research Findings and Case Studies

StudyFocusFindings
Antitumor ActivityThe compound inhibited growth in various cancer cell lines, showing IC50 values in the micromolar range.
Antimicrobial TestingExhibited significant activity against E. coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values less than 50 µg/mL.
Anti-inflammatory MechanismsReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%.

Q & A

Q. What are the established synthetic routes for 2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid?

The compound is typically synthesized via Knoevenagel condensation , where 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde reacts with 2,4-thiazolidinedione in acetic acid with sodium acetate as a catalyst. Subsequent functionalization with α-bromoalkyl aryl ketones in DMF and potassium hydroxide yields the final product . Alternative routes involve refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures, followed by recrystallization .

Q. Which spectroscopic techniques are used for structural characterization?

1H/13C NMR identifies proton environments and carbon frameworks, while IR spectroscopy confirms functional groups (e.g., C=O, C=S). Mass spectrometry determines molecular weight and fragmentation patterns. X-ray crystallography resolves stereochemistry and tautomeric forms, critical for Z/E configuration assignments .

Q. What biological assays are commonly employed to evaluate its activity?

Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains. Anticancer potential is tested using MTT assays on cancer cell lines, and anti-inflammatory activity is measured through COX-2 inhibition or cytokine profiling. In vitro models prioritize cell permeability and metabolic stability .

Q. How is purity and stability assessed during synthesis?

HPLC with UV/Vis detection quantifies purity, while TLC monitors reaction progress. Stability studies under varying pH, temperature, and light conditions use accelerated degradation protocols. Recrystallization from DMF/acetic acid or ethanol improves purity .

Q. What solvents are compatible with this compound?

Polar aprotic solvents like DMF and acetic acid are preferred for synthesis due to their ability to dissolve intermediates and stabilize reactive species. Ethanol and diethyl ether are used for washing and recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Catalyst screening (e.g., sodium acetate vs. piperidine) and solvent optimization (DMF vs. acetic acid) enhance reaction efficiency. Adjusting molar ratios (e.g., excess oxocompounds) and reflux duration (2–5 hours) minimizes side products. Continuous flow reactors may improve scalability .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies arise from assay variability (e.g., cell line sensitivity, incubation time). Dose-response curves and metabolite profiling (LC-MS) clarify bioactivity. Comparative studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) reduce inter-lab variability .

Q. How can tautomerism in the thiazolidinone ring affect spectral interpretation?

The thioxo group enables thione-thiol tautomerism , complicating NMR assignments. Variable-temperature NMR in deuterated DMSO or DMF suppresses tautomeric interconversion. Computational DFT calculations predict dominant tautomers, validated by X-ray data .

Q. What structural modifications enhance bioactivity while maintaining stability?

Substituent variation at the naphthyl or thiazolidinone moieties (e.g., electron-withdrawing groups) improves target binding. Prodrug strategies (e.g., esterification of the acetic acid side chain) enhance bioavailability. SAR studies guide rational design .

Q. How are stereochemical ambiguities addressed in Z-configuration assignments?

NOESY NMR detects spatial proximity between the thiazolidinylidene methyl group and naphthyl protons. Single-crystal X-ray diffraction unambiguously confirms the Z-configuration, as seen in related thiazolidinone derivatives .

Methodological Notes

  • Safety : Use PPE (gloves, goggles) and work under fume hoods due to compound reactivity. Avoid exposure to oxidizing agents .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to ensure reproducibility. Share raw spectral data via open-access platforms.

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